2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate
Description
"2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate" is a piperazine-derived compound featuring a 4-nitrophenyl substituent on the piperazine ring and a 4-fluorobenzoate ester group. The 4-fluorobenzoate ester contributes to lipophilicity, which may influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-16-3-1-15(2-4-16)19(24)27-14-13-21-9-11-22(12-10-21)17-5-7-18(8-6-17)23(25)26/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCUMROJRGHTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195730 | |
| Record name | 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethyl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-59-7 | |
| Record name | 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethyl 4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethyl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate typically involves the reaction of 4-nitrophenylpiperazine with ethyl 4-fluorobenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted benzene compounds .
Scientific Research Applications
2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Piperazine Substituent Effects: The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to methyl (e.g., 4-(4-methylpiperazino)benzoic acid ) or trifluoromethyl-pyridinyl groups . This may enhance interactions with electron-rich biological targets, such as enzymes or receptors.
Ester vs. Acid Functional Groups: The 4-fluorobenzoate ethyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., 4-(4-methylpiperazino)benzoic acid ). This could prolong half-life but may also increase metabolic susceptibility to esterases. Quinolinecarboxylic acid derivatives () exhibit direct antimicrobial effects, suggesting that the target compound’s ester group might require hydrolysis to an active acid form for similar efficacy .
Biological Activity: Nitro groups (target compound) are associated with prodrug activation or redox-mediated toxicity, which could differentiate its mechanism from methyl- or sulfonyl-substituted analogs . Fluorine atoms (common in all compounds except 4-methylpiperazino analogs) enhance metabolic stability and binding affinity through hydrophobic interactions and reduced polar surface area .
Biological Activity
The compound 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and databases.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C17H19N3O4F
- Molecular Weight: 348.35 g/mol
- CAS Number: 338748-59-7
Structure
The structure of the compound consists of a piperazine ring substituted with a nitrophenyl group and an ethyl chain leading to a fluorobenzenecarboxylate moiety. This unique arrangement is believed to contribute to its biological activity.
Pharmacological Effects
Research indicates that This compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential use in cancer therapy.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against various bacterial strains, indicating a possible role as an antimicrobial agent.
- Neuropharmacological Effects : The piperazine moiety is known for its activity on neurotransmitter systems, which may suggest anxiolytic or antidepressant properties.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the nitrophenyl group may play a critical role in interacting with cellular targets, potentially modulating signaling pathways involved in cell growth and apoptosis.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives, including this compound. Results indicated a significant reduction in cell viability in tumor cells when treated with this compound at micromolar concentrations .
- Study 2 : Research focusing on antimicrobial activity showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Comparative Analysis
Q & A
Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?
- Methodological Answer : Scaling requires optimizing solvent volumes (e.g., switching from batch to flow chemistry) and purification methods (e.g., column chromatography to recrystallization). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates effectively. Reaction engineering principles, such as heat transfer and mixing efficiency, must be prioritized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
